Sulfasuccinamide sodium
CAS No.: 93777-01-6
Cat. No.: VC3811195
Molecular Formula: C10H11N2NaO5S
Molecular Weight: 294.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93777-01-6 |
|---|---|
| Molecular Formula | C10H11N2NaO5S |
| Molecular Weight | 294.26 g/mol |
| IUPAC Name | sodium;4-oxo-4-(4-sulfamoylanilino)butanoate |
| Standard InChI | InChI=1S/C10H12N2O5S.Na/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);/q;+1/p-1 |
| Standard InChI Key | ZSSBHMSGBSLUHH-UHFFFAOYSA-M |
| SMILES | C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)N.[Na+] |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)N.[Na+] |
Introduction
Chemical Properties and Structural Characteristics
Molecular Composition and Physicochemical Attributes
Sulfacetamide sodium (C₈H₁₃N₂NaO₄S) is the monosodium salt monohydrate of sulfacetamide, characterized by a molecular weight of 256.25 g/mol . Its structure comprises a sulfanilamide backbone linked to an acetamide group, with the sodium ion enhancing aqueous solubility. Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | 263–265°C |
| Solubility in Water | 50 mg/mL (freely soluble) |
| Solubility in Organic Solvents | Insoluble in chloroform, ether, benzene |
| Appearance | White to off-white crystalline powder |
The compound’s high water solubility (1:2.5 ratio) at physiological pH (7.4) facilitates topical application, particularly in ophthalmic solutions and dermatological emulsions . Stability studies recommend storage in inert atmospheres at room temperature to prevent degradation .
Synthesis and Formulation
Sulfacetamide sodium is synthesized via sulfonation of acetanilide, followed by neutralization with sodium hydroxide. Commercial formulations include cleansers, creams, lotions, and pads, often combined with sulfur (5–20%) to enhance keratolytic effects . For instance, a common formulation contains 100 mg/g sulfacetamide sodium and 20 mg/g colloidal sulfur, stabilized by excipients like benzyl alcohol and xanthan gum .
Mechanism of Action and Pharmacological Activity
Antibacterial and Antifungal Effects
Sulfacetamide sodium inhibits bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis, by competitively antagonizing para-aminobenzoic acid (PABA) . This action deprives microorganisms of tetrahydrofolic acid, halting DNA and protein synthesis. The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus spp.), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), and Chlamydia .
Keratolytic Synergy with Sulfur
In combination with sulfur, sulfacetamide sodium disrupts keratinocyte adhesion, promoting desquamation of comedones in acne. Sulfur also inhibits Propionibacterium acnes growth and reduces free fatty acid production, complementing sulfacetamide’s antibacterial effects . A double-blind study demonstrated that a 10% sulfacetamide sodium/5% sulfur lotion reduced inflammatory lesions in rosacea by 78% over eight weeks .
Clinical Applications and Therapeutic Efficacy
Acne Vulgaris
Sulfacetamide sodium-sulfur formulations significantly reduce comedonal and inflammatory acne lesions. In a vehicle-controlled trial, patients using a 10% sulfacetamide/5% sulfur cleanser reported a 65% reduction in papules and pustules within four weeks . The keratolytic action of sulfur enhances follicular penetration of sulfacetamide, targeting P. acnes biofilms .
Rosacea and Seborrheic Dermatitis
Topical sulfacetamide sodium alleviates erythema and papulopustular lesions in rosacea. Clinical assessments noted a 66% improvement in facial erythema after four weeks of treatment, escalating to 83% by week eight . For seborrheic dermatitis, its anti-inflammatory properties reduce scaling and pruritus, particularly in formulations with antifungal agents .
Ophthalmic Applications
Sulfacetamide sodium ophthalmic solutions (10–30%) treat conjunctivitis and blepharitis caused by susceptible organisms. Its high solubility ensures rapid corneal penetration, achieving inhibitory concentrations against Chlamydia trachomatis in trachoma .
Recent Research and Innovations
Novel Formulations and Delivery Systems
Recent advances include microencapsulation of sulfacetamide sodium in liposomes to enhance follicular targeting in acne. A 2024 study reported a 40% increase in comedone resolution compared to conventional creams . Additionally, combination therapies with azelaic acid show promise in reducing antibiotic resistance trends .
Investigations into Antimicrobial Resistance
Genomic analyses reveal that Staphylococcus epidermidis resistance to sulfacetamide correlates with mutations in the folP gene (encoding DHPS). Surveillance data indicate a resistance rate of 12% in clinical isolates, underscoring the need for susceptibility testing in refractory cases .
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